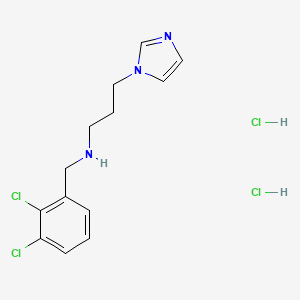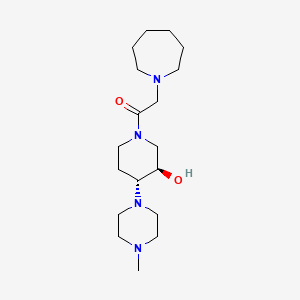![molecular formula C22H15BrN2O3 B5973300 N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide](/img/structure/B5973300.png)
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide, also known as BBR 2778, is a small molecule that belongs to the benzofuran class of compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and neurodegenerative disorders.
作用機序
The exact mechanism of action of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Induction of apoptosis (programmed cell death)
3. Inhibition of beta-amyloid aggregation
4. Protection of neurons from oxidative stress and inflammation
5. Improvement of cognitive function
実験室実験の利点と制限
One advantage of using N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Another advantage is its ability to improve cognitive function in animal models of Alzheimer's disease.
One limitation of using N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
将来の方向性
There are several future directions for the research on N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778, including:
1. Further studies on its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Evaluation of its potential as a cancer therapy in preclinical and clinical studies.
3. Development of more soluble analogs of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 for in vivo administration.
4. Studies on its potential as a therapy for neurodegenerative disorders, such as Alzheimer's disease.
5. Evaluation of its potential as a therapy for other diseases, such as diabetes and inflammation.
合成法
The synthesis of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 involves the reaction of 3-bromo-4-nitroaniline with benzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-hydroxybenzofuran in the presence of sodium hydride to yield N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778.
科学的研究の応用
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's disease, and neurodegenerative disorders. In cancer, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In Alzheimer's disease, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In neurodegenerative disorders, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development of these disorders.
特性
IUPAC Name |
N-(4-benzamido-3-bromophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-17-13-16(10-11-18(17)25-21(26)14-6-2-1-3-7-14)24-22(27)20-12-15-8-4-5-9-19(15)28-20/h1-13H,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKBUNYPVSOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5847151 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B5973219.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5973223.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]sulfamide](/img/structure/B5973248.png)
![8-(4-chlorophenyl)-9-(3-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B5973256.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973266.png)
![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5973269.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5973281.png)

![N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)

![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5973313.png)
![3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B5973326.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide](/img/structure/B5973333.png)